2,3-Bis(4-methoxyphenyl)propanenitrile

Vue d'ensemble

Description

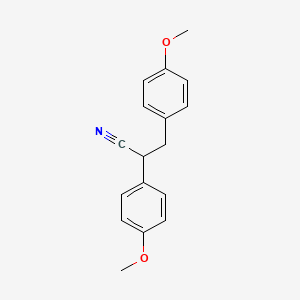

2,3-Bis(4-methoxyphenyl)propanenitrile is an organic compound with the molecular formula C17H17NO2. It is characterized by the presence of two 4-methoxyphenyl groups attached to a propanenitrile backbone. This compound is primarily used in research and development settings and is not intended for medicinal or household use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methoxyphenyl)propanenitrile typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Bis(4-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products Formed

Oxidation: Formation of 4-hydroxy derivatives.

Reduction: Formation of 2,3-Bis(4-methoxyphenyl)propanamine.

Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Applications De Recherche Scientifique

2,3-Bis(4-methoxyphenyl)propanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, although not used clinically.

Industry: Utilized in the development of new materials and chemical processes .

Mécanisme D'action

The mechanism of action of 2,3-Bis(4-methoxyphenyl)propanenitrile is not well-defined due to its primary use in research settings. its interactions with biological systems are likely mediated through its aromatic and nitrile functional groups, which can engage in various non-covalent interactions with proteins and other biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Bis(4-hydroxyphenyl)propanenitrile: Similar structure but with hydroxy groups instead of methoxy groups.

2,3-Bis(4-methylphenyl)propanenitrile: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

2,3-Bis(4-methoxyphenyl)propanenitrile is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. The methoxy groups can participate in hydrogen bonding and other interactions, potentially altering the compound’s physical and chemical properties compared to its analogs.

Activité Biologique

2,3-Bis(4-methoxyphenyl)propanenitrile, also known as DPN (Diarylpropionitrile), is a synthetic compound that has garnered attention due to its potent biological activities, particularly as an estrogen receptor beta (ERβ) agonist. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- CAS Number: 72035-46-2

- Molecular Formula: C18H18N2O2

DPN selectively binds to ERβ with high affinity and has been shown to modulate various cellular processes. Its mechanism involves:

- Activation of ERβ: DPN exhibits a significant selectivity for ERβ over ERα, with an IC50 value indicating its potency in activating this receptor.

- Regulation of Gene Expression: Upon activation, DPN influences the expression of genes related to cell survival and inflammation, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) .

Biological Activities

-

Neuroprotective Effects:

- DPN has been observed to reduce neuronal cell death by attenuating oxidative stress and inflammation. It significantly decreases levels of reactive oxygen species and pro-inflammatory cytokines such as IL-1β and IL-6 in various models .

- In vitro studies show that DPN pretreatment enhances cell viability in neuronal cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's .

-

Anti-inflammatory Properties:

- DPN inhibits the production of RANTES (Regulated on Activation, Normal T Expressed and Secreted) in RAW264.7 macrophage cells, suggesting its potential role in modulating immune responses .

- The compound also prevents the activation of NF-κB, a key transcription factor involved in inflammatory responses, by inhibiting IκB degradation .

- Effects on Prostate Cancer Cells:

Case Studies

Several studies have evaluated the biological activity of DPN:

Propriétés

IUPAC Name |

2,3-bis(4-methoxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-19-16-7-3-13(4-8-16)11-15(12-18)14-5-9-17(20-2)10-6-14/h3-10,15H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTLYNYQEYBSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C#N)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311932 | |

| Record name | 2,3-bis(4-methoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72035-46-2 | |

| Record name | NSC295764 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 72035-46-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-bis(4-methoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72035-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.